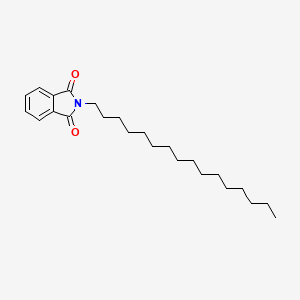

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-

Description

Significance of the Phthalimide (B116566) Scaffold in Advanced Organic Synthesis and Materials Science

The phthalimide scaffold, chemically known as isoindole-1,3-dione, is a bicyclic aromatic nitrogen heterocycle. nih.gov Its structure is characterized by a benzene (B151609) ring fused to a five-membered imide ring containing two carbonyl groups. wikipedia.orgresearchgate.net This arrangement confers upon the phthalimide unit a unique combination of properties, including thermal stability, oxidative resistance, and the ability to participate in a wide array of chemical transformations. nih.govacs.org

In advanced organic synthesis, the phthalimide group is renowned for its role in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from primary alkyl halides. wikipedia.orgorgoreview.commasterorganicchemistry.com This reaction leverages the acidic nature of the N-H bond in phthalimide (pKa ≈ 8.3), allowing for its deprotonation to form a potent nucleophile that readily reacts with alkyl halides. orgoreview.comchemistrysteps.com The resulting N-alkylphthalimide can then be cleaved to release the primary amine. wikipedia.orgorgoreview.comthermofisher.com This method avoids the over-alkylation often encountered when using ammonia, making it a valuable tool in the synthesis of complex molecules. orgoreview.commasterorganicchemistry.comchemistrysteps.com

Beyond its role as a masked form of ammonia, the phthalimide scaffold is a key building block in the synthesis of a diverse range of biologically active molecules. turito.comrsc.org Phthalimide derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, anticonvulsant, analgesic, and antimicrobial agents. ucl.ac.ukresearchgate.netnih.govscispace.com

In the realm of materials science, the phthalimide moiety is incorporated into polymers to enhance their thermal stability and mechanical properties. rsc.org Its rigid structure and potential for strong intermolecular interactions contribute to the development of high-performance materials. The hydrophobic nature of the -CON(R)-CO- pharmacophore group in phthalimides also allows them to cross biological barriers in vivo. mdpi.com

Structural Characteristics of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- (N-Hexadecylphthalimide) is a specific derivative of phthalimide where a long, sixteen-carbon aliphatic chain (a hexadecyl group) is attached to the nitrogen atom of the imide ring. This structural feature significantly influences the molecule's physical and chemical properties.

The core of the molecule is the planar phthalimide ring system. researchgate.net Attached to the nitrogen atom is a long, flexible hexadecyl chain. This combination of a rigid, polar aromatic head group and a long, nonpolar aliphatic tail gives N-Hexadecylphthalimide amphipathic characteristics, which can influence its solubility and intermolecular interactions.

| Property | Value |

| Molecular Formula | C24H37NO2 |

| Molecular Weight | 371.56 g/mol |

| Core Structure | Phthalimide |

| Substituent | Hexadecyl chain (-C16H33) |

Data sourced from PubChem CID 3322724 nih.gov

The presence of the long alkyl chain imparts a significant degree of lipophilicity to the molecule, making it soluble in nonpolar organic solvents. The planarity of the phthalimide ring system allows for potential π-π stacking interactions between molecules in the solid state or in certain solvent systems.

Historical Context of Phthalimide Chemistry and General Research Trajectories

The history of phthalimide chemistry is intrinsically linked to the development of synthetic organic chemistry. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, was a landmark discovery that provided a controlled method for the synthesis of primary amines. thermofisher.com This reaction has been a mainstay of organic synthesis for over a century and continues to be a subject of research and modification. thermofisher.com

Early research on phthalimides was primarily focused on their utility in the synthesis of amines and amino acids. However, the discovery of the biological activities of certain phthalimide derivatives, such as thalidomide, in the mid-20th century, opened up new avenues of research in medicinal chemistry. Despite the tragic history of thalidomide, it spurred extensive investigation into the therapeutic potential of the phthalimide scaffold, leading to the development of new drugs with a wide range of applications. ucl.ac.uk

Current research trajectories in phthalimide chemistry are diverse and multifaceted. In synthetic chemistry, efforts are focused on developing new and more efficient methods for the synthesis and functionalization of phthalimides, including metal-catalyzed and metal-free approaches. rsc.orgnih.govacs.orgrsc.org In medicinal chemistry, the focus is on designing and synthesizing novel phthalimide derivatives with improved therapeutic profiles and reduced side effects. ucl.ac.ukresearchgate.netnih.govscispace.com In materials science, researchers are exploring the use of phthalimides in the creation of advanced polymers, dyes, and functional materials. rsc.org

Research Scope and Focus on the N-Alkylated Phthalimide Class, Particularly with Long Aliphatic Chains

The class of N-alkylated phthalimides is a significant subset of phthalimide derivatives, with applications ranging from synthetic intermediates to functional materials. The properties of these molecules can be finely tuned by varying the length and structure of the N-alkyl substituent.

Research on N-alkylated phthalimides with long aliphatic chains, such as N-Hexadecylphthalimide, is of particular interest for several reasons. The long alkyl chain can influence the self-assembly properties of the molecules, leading to the formation of ordered structures such as micelles, vesicles, or liquid crystals. These properties are relevant for applications in drug delivery, surface modification, and the development of new materials.

The synthesis of these long-chain N-alkylated phthalimides is typically achieved through the Gabriel synthesis, where a long-chain alkyl halide is reacted with potassium phthalimide. wikipedia.org The efficiency of this reaction can be influenced by factors such as the choice of solvent and the use of phase-transfer catalysts. researchgate.net

Recent research has also explored the functionalization of the aliphatic C-H bonds in N-alkylphthalimides. researchgate.net This allows for the introduction of new functional groups along the alkyl chain, further expanding the chemical diversity and potential applications of these molecules. The development of visible-light-induced dual catalysis methods has enabled the amination and alkenylation of the C(sp3)–H bond at the N-α position of secondary benzamides, using N-hydroxyphthalimide (NHPI) imidate esters as substrates. nih.gov

The study of N-alkylated phthalimides with long aliphatic chains is a vibrant area of research with potential for new discoveries in both fundamental chemistry and applied science. The unique combination of the robust phthalimide scaffold and the versatile long alkyl chain makes these molecules valuable building blocks for the creation of new and functional materials.

Structure

3D Structure

Properties

CAS No. |

61020-43-7 |

|---|---|

Molecular Formula |

C24H37NO2 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

2-hexadecylisoindole-1,3-dione |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3 |

InChI Key |

IEUBOIWVBAOLLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Isoindole 1,3 2h Dione, 2 Hexadecyl and Analogous N Alkyl Phthalimides

Traditional Thermal Condensation Approaches

The most established and straightforward method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. This approach relies on thermal energy to drive the reaction forward, forming the stable five-membered imide ring.

Direct Condensation of Phthalic Anhydride with Primary Hexadecylamine (B48584)

The direct condensation of phthalic anhydride with primary hexadecylamine is a classic method for preparing 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-. The reaction proceeds in two conceptual steps: first, the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening formation of a phthalamic acid intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to yield the final N-hexadecylphthalimide. mdpi.comnih.gov

A general representation of this reaction involves heating phthalic anhydride with an alkyl amine (R-NH₂). For the synthesis of N-methylphthalimide, an analogous compound, the process involves reacting phthalic anhydride with methylamine, which can be conducted in a two-stage reactor system, initially at 155-195°C and subsequently at 175-200°C to ensure high conversion. nih.gov

Influence of Reaction Solvents and Temperature on Yield and Selectivity

The choice of reaction solvent and the precise control of temperature are critical parameters that significantly influence the yield and purity of N-alkyl phthalimides synthesized via thermal condensation.

Temperature: The reaction temperature is a key driver for the cyclization of the intermediate phthalamic acid. Generally, higher temperatures favor the dehydration step and lead to faster reaction rates. For instance, the synthesis of N-phenylphthalimide from phthalanilic acid is effectively achieved by heating in glacial acetic acid. mdpi.com Temperatures in the range of 170-180°C are commonly employed for the condensation of phthalic acid with amino acids in acetic acid. sphinxsai.com However, excessively high temperatures can lead to thermal degradation of the reactants or products, especially for more sensitive substrates. For the synthesis of analogous N-methylphthalimide, temperatures between 175-200°C in a second reaction zone were found to be optimal for achieving conversions greater than 99.9%. nih.gov

Reaction Solvents: The solvent can play multiple roles in the condensation reaction. High-boiling point solvents such as glacial acetic acid, toluene, or dimethylformamide (DMF) are often used to maintain the reaction mixture in a liquid phase at the required high temperatures. sphinxsai.comthermofisher.com

Glacial acetic acid is a particularly effective solvent as it can also act as a catalyst. Computational studies on the formation of N-phenylphthalimide have shown that acetic acid facilitates both the initial nucleophilic attack and the subsequent rate-determining dehydration step by acting as a proton shuttle. mdpi.comnih.gov A Chinese patent describes the use of low-grade carboxylic acids as recyclable solvents for the preparation of various substituted-N-alkyl phthalimides, achieving yields up to 83% after refluxing for 2-5 hours at 100-130°C. nih.gov

The polarity and nature of the solvent can also affect product selectivity. A study on the reaction between phthalic anhydride and ethylenediamine (B42938) demonstrated that in aqueous media, a phthalic ethylene (B1197577) ammonium (B1175870) salt was the major product. In contrast, when the reaction was conducted in non-aqueous solvents, the desired N,N'-diphthaloyl-1,2-ethylenediamine was formed, albeit at lower rates and yields. asianpubs.org This highlights the importance of using non-aqueous, aprotic solvents to favor the formation of the imide over salt formation.

The following table summarizes the effect of different solvents on the reaction of phthalic anhydride and ethylenediamine, providing insights applicable to analogous reactions with long-chain amines.

| Solvent | Temperature (°C) | Time (h) | Main Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Water | 20 | 0.5 | Phthalic ethylene ammonium salt | 80.0 | asianpubs.org |

| Ethanol (95%) | 20 | 1 | Phthalic ethylene ammonium salt | 85.2 | asianpubs.org |

| Acetone (B3395972) | 55 | 120 | N,N'-Diphthaloyl-1,2-ethylenediamine | 36.4 | asianpubs.org |

| Trichloromethane | 55 | 120 | N,N'-Diphthaloyl-1,2-ethylenediamine | 25.5 | asianpubs.org |

| Glacial Acetic Acid | 170-180 | 4 | N-phthalimide amino acids | 44-87 | sphinxsai.com |

Catalytic Synthetic Routes

To overcome the often harsh conditions of high-temperature thermal condensation, various catalytic methods have been developed. These routes offer milder reaction conditions, improved efficiency, and broader functional group tolerance, utilizing transition metals such as palladium, rhodium, and copper to facilitate the construction of the phthalimide (B116566) ring.

Palladium-Catalyzed Carbonylative Cyclization Methods

Palladium catalysis provides powerful tools for the synthesis of N-substituted phthalimides through reactions that incorporate carbon monoxide (CO) to build the carbonyl groups of the imide ring.

One prominent method is the three-component reaction involving an o-dihaloarene, a primary amine, and carbon monoxide. rsc.org This palladium-catalyzed double carbonylation process efficiently assembles the phthalimide structure in a single step. acs.org Another approach involves the carbonylative cyclization of N-substituted 2-iodobenzamides. In this case, the benzamide (B126) is pre-formed, and the palladium catalyst facilitates the insertion of CO and subsequent ring closure. rsc.org Phenyl formate (B1220265) can be used as a convenient in situ source of carbon monoxide, avoiding the need to handle gaseous CO. rsc.org

A heterogeneous, polymer-supported palladium-N-heterocyclic carbene catalyst has also been developed for the carbonylative cyclization of o-halobenzoic acids with amines and CO, offering the advantage of catalyst recyclability. rsc.org These palladium-catalyzed methods represent a significant advance, allowing for the synthesis of phthalimides under conditions that are often milder than traditional thermal methods. acs.orgacs.orgrsc.orgnih.gov

Rhodium-Catalyzed C-H Activation and Cascade Cyclizations

Rhodium catalysts have enabled the synthesis of N-substituted phthalimides through innovative C-H activation strategies. A notable example is the rhodium(III)-catalyzed cascade reaction between benzoic acids and isocyanates. researchgate.netresearchgate.net This process involves the directed ortho-C-H activation of the benzoic acid, followed by amidation with the isocyanate and subsequent intramolecular cyclization to furnish the phthalimide product. nih.gov

This reaction is highly atom-economical, as it directly functionalizes a C-H bond and ideally generates only water as a byproduct. researchgate.net The methodology is applicable to both aryl and alkyl isocyanates, allowing for the synthesis of a diverse range of N-substituted phthalimides. nih.gov The catalytic cycle typically involves the formation of a rhodacycle intermediate, which then undergoes insertion of the isocyanate followed by reductive elimination to close the imide ring. nih.gov

The following table outlines the reaction scope for the rhodium-catalyzed synthesis of N-substituted phthalimides from various benzoic acids and isocyanates. researchgate.net

| Benzoic Acid Derivative | Isocyanate | Product Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | Phenyl isocyanate | 85 | researchgate.net |

| 4-Methoxybenzoic acid | Phenyl isocyanate | 91 | researchgate.net |

| 4-(Trifluoromethyl)benzoic acid | Phenyl isocyanate | 72 | researchgate.net |

| Benzoic acid | Butyl isocyanate | 75 | researchgate.net |

| Benzoic acid | Cyclohexyl isocyanate | 78 | researchgate.net |

Copper-Catalyzed Oxidative Assembly and Annulation Reactions

Copper catalysts offer cost-effective and efficient alternatives for the synthesis of N-substituted phthalimides. Various copper-catalyzed methods have been developed, often proceeding through oxidative pathways.

One such method involves the copper-catalyzed oxidative reaction of 1-indanones with primary amines, where molecular oxygen serves as a green oxidant. rsc.org This reaction proceeds via C-C bond cleavage and C-N bond formation to assemble the phthalimide ring. nih.gov Another innovative approach utilizes a nano-Cu₂O catalyst for the three-component assembly of phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water. rsc.orgacs.org

Copper catalysis is also effective in the oxidation of arene-fused cyclic amines to the corresponding cyclic imides using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Furthermore, copper can mediate the N-arylation of phthalimide itself with heterocyclic arenes through a direct C(sp²)-H/N-H cross-coupling, expanding the scope to more complex N-arylphthalimides. acs.org These methods showcase the versatility of copper catalysis in constructing the phthalimide scaffold through diverse reaction pathways, including tandem cyclizations and annulations. rsc.orgbeilstein-journals.org

Polymer-Supported Catalysis in N-Substituted Phthalimide Synthesis

The use of polymer-supported catalysts represents a significant advancement in the synthesis of N-substituted phthalimides, aligning with green chemistry principles by facilitating catalyst recovery and reuse. One notable method involves a polymer-supported palladium-N-heterocyclic carbene complex for the carbonylative cyclization of ortho-halobenzoic acids with various amines. This heterogeneous catalyst allows for the synthesis of a range of N-substituted phthalimides and can be recovered and reused for several cycles. The reaction proceeds with good to excellent yields (70-80%) using carbon monoxide (CO) gas.

Another approach utilizes Amberlite IRA-400, a polymer resin, to support the N-hydroxy phthalimide anion. This resin-bound anion then reacts with alkyl halides or acyl chlorides in a suitable solvent like acetonitrile (B52724) or acetone. This method is characterized by its mild reaction conditions, simple work-up procedure involving filtration to remove the resin, and the generation of pure products without the need for extensive purification. The resin can also be regenerated and reused, adding to the economic and environmental viability of the process.

| Catalyst System | Reactants | Key Conditions | Yield | Advantages |

| Polymer-supported Palladium-NHC | ortho-halobenzoic acid, amine, CO | 14.5 psi CO | 70-80% | Heterogeneous, reusable catalyst. |

| Amberlite IRA-400 Resin | N-hydroxy phthalimide, alkyl halide | Acetonitrile or acetone solvent | High | Mild conditions, easy work-up, reusable resin. |

Metal-Free Synthetic Methodologies

Metal-free synthesis offers an attractive alternative to transition-metal-catalyzed reactions, often providing benefits such as lower cost, reduced toxicity, and simpler purification procedures.

Imidazole-Promoted Condensation Reactions under Solventless Conditions

A notable metal-free approach is the imidazole-catalyzed synthesis of N-substituted phthalimides. This method involves the thermal reaction between N,N'-disubstituted ureas and phthalic acid under solventless conditions. Imidazole acts as a catalyst, activating the carbonyl group in phthalic acid, which facilitates the condensation reaction. The absence of a solvent makes this a green and efficient process. The resulting N-substituted phthalimides are obtained in moderate to good yields, ranging from 53% to 92%. This technique avoids issues associated with traditional condensation methods, such as the decomposition of phthalic anhydride or the handling of volatile amines.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield Range |

| Phthalic Acid | N,N'-disubstituted ureas | Imidazole | Thermal, Solvent-free | 53-92% |

Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones

A novel and efficient metal-free pathway for synthesizing both N-aryl and N-alkyl phthalimides involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. This reaction utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and proceeds without the need for a metal catalyst. The process is operationally simple and demonstrates high functional group tolerance. The reaction accommodates a wide range of substrates, including N-benzyl, propargyl, and n-butyl substituted benzotriazinones, providing the corresponding N-alkylated phthalimides in good to high yields (77–87%). The proposed mechanism involves a denitrogenative pathway, where the benzotriazinone loses a molecule of nitrogen gas.

| Substrate | Cyanide Source | Key Features | Yield Range (N-alkyl) |

| N-Alkyl 1,2,3-Benzotriazin-4(3H)-one | TMSCN | Metal-free, scalable, high functional group tolerance. | 77-87% |

Gabriel Synthesis and its Utility for N-Alkyl Phthalimide Formation

The Gabriel synthesis is a classic and reliable chemical reaction used to transform primary alkyl halides into primary amines, with an N-alkyl phthalimide serving as a key intermediate. The method is lauded for preventing the over-alkylation that can occur with direct alkylation of ammonia.

The synthesis proceeds in three main steps:

Formation of the Phthalimide Anion : Phthalimide is treated with a base, such as potassium hydroxide (B78521), to deprotonate the acidic imide hydrogen. This creates a potent nucleophile, the phthalimide ion.

N-Alkylation : The phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide (like 1-bromohexadecane (B154569) for the target compound). This step forms the N-alkyl phthalimide intermediate, such as 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-. This reaction generally fails with secondary alkyl halides.

Hydrolysis or Hydrazinolysis : The N-alkyl phthalimide is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, though these methods can be harsh and result in low yields. A more common and milder method is hydrazinolysis, which involves reacting the N-alkyl phthalimide with hydrazine (B178648) (Ing-Manske procedure). This yields the primary amine and a phthalhydrazide (B32825) precipitate.

While the Gabriel synthesis is a cornerstone for preparing primary amines, its primary utility in this context is the efficient and selective formation of the N-alkyl phthalimide intermediate.

| Step | Description | Reactants | Product |

| 1 | Deprotonation | Phthalimide, Potassium Hydroxide | Potassium Phthalimide |

| 2 | SN2 Alkylation | Potassium Phthalimide, Primary Alkyl Halide | N-Alkyl Phthalimide |

| 3 | Cleavage | N-Alkyl Phthalimide, Hydrazine (or Acid/Base) | Primary Amine, Phthalhydrazide |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles

When evaluating these synthetic methodologies, it is crucial to consider their efficiency, environmental impact, and adherence to the principles of green chemistry, particularly atom economy. Atom economy measures how many atoms from the reactants are incorporated into the final desired product.

Gabriel Synthesis : This traditional method, while effective for creating primary amines without over-alkylation, suffers from poor atom economy. In the final step to liberate the amine, a stoichiometric amount of a phthalyl coproduct (phthalic acid or phthalhydrazide) is generated as waste. Furthermore, the reaction conditions can be harsh, and the separation of the phthalhydrazide byproduct can be challenging.

Imidazole-Promoted Condensation : The key green feature of this method is its solventless nature, which eliminates waste and hazards associated with solvent use. It represents a highly efficient and clean synthetic route.

Denitrogenative Cyanation : As a metal-free process, this method avoids the use of potentially toxic and expensive transition metals. The main byproduct is environmentally benign nitrogen gas, leading to a more favorable atom economy compared to syntheses that generate large waste molecules.

| Synthetic Method | Typical Yields | Atom Economy | Key Green Chemistry Aspects |

| Gabriel Synthesis | Moderate to High | Poor | Avoids over-alkylation but generates stoichiometric waste. |

| Polymer-Supported Catalysis | Good to High | Moderate | Reusable heterogeneous catalyst simplifies purification and reduces waste. |

| Imidazole-Promoted Condensation | Moderate to Good | Good | Solvent-free conditions, reducing waste and energy use. |

| Denitrogenative Cyanation | Good to High | High | Metal-free; main byproduct is benign N2 gas. |

Advanced Spectroscopic and Analytical Characterization of 1h Isoindole 1,3 2h Dione, 2 Hexadecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-, allowing for the precise assignment of protons and carbons in both the phthalimide (B116566) ring and the extensive hexadecyl chain.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis for the Phthalimide Ring and Hexadecyl Chain

The ¹H NMR spectrum of 2-hexadecyl-1H-isoindole-1,3(2H)-dione displays distinct signals corresponding to the aromatic protons of the phthalimide moiety and the aliphatic protons of the hexadecyl chain.

Phthalimide Ring: The aromatic region of the spectrum is characterized by two multiplets, typical of an AA'BB' spin system for the symmetrically substituted benzene (B151609) ring. The protons closer to the carbonyl groups are deshielded and appear at a lower field compared to the other two aromatic protons.

Hexadecyl Chain: The protons of the long alkyl chain give rise to several characteristic signals. The methylene (B1212753) group directly attached to the nitrogen atom of the phthalimide ring (N-CH₂) experiences the strongest deshielding effect and appears as a triplet. The subsequent methylene group (N-CH₂-CH ₂) also shows a distinct multiplet. The bulk of the methylene groups in the middle of the chain are chemically very similar and overlap to form a broad multiplet. The terminal methyl group (-CH₃) of the hexadecyl chain appears as a triplet at the highest field, being the most shielded.

Based on data from analogous long-chain N-alkylphthalimides, the following chemical shift assignments can be detailed:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (H-4, H-7) | 7.82 | dd | 5.5, 3.0 |

| Aromatic Protons (H-5, H-6) | 7.70 | dd | 5.5, 3.0 |

| N-CH ₂- | 3.65 | t | 7.3 |

| N-CH₂-CH ₂- | 1.63 | m | |

| -(CH ₂)₁₂- | 1.33-1.25 | m | |

| -CH ₂-CH₃ | 1.33-1.25 | m | |

| -CH₃ | 0.91 | t | 7.4 |

Note: Data for the hexadecyl chain is extrapolated from known values for similar long-chain N-alkylphthalimides, such as N-butylphthalimide.

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum provides a comprehensive carbon map of the molecule, confirming the presence of the phthalimide and hexadecyl moieties.

Phthalimide Ring: The carbonyl carbons of the imide function are the most deshielded and appear at the lowest field. The quaternary carbons to which the carbonyls are attached are also found at a low field, followed by the four aromatic CH carbons.

Hexadecyl Chain: The carbon of the methylene group attached to the nitrogen (N-C H₂) is the most downfield signal in the aliphatic region. The carbons of the long methylene chain appear in a narrow range in the upfield region. The terminal methyl carbon is the most shielded and appears at the highest field.

Detailed chemical shift assignments are presented in the table below, based on analogous compounds:

| Assignment | Chemical Shift (δ, ppm) |

| C =O | 168.4 |

| Quaternary Aromatic C (C-3a, C-7a) | 132.1 |

| Aromatic C H (C-5, C-6) | 133.8 |

| Aromatic C H (C-4, C-7) | 123.1 |

| N-C H₂- | 37.7 |

| N-CH₂-C H₂- | 30.6 |

| -(C H₂)₁₂- | 29.6 - 28.5 |

| -C H₂-CH₃ | 22.7 |

| -C H₃ | 14.1 |

Note: Data for the hexadecyl chain is extrapolated from known values for similar long-chain N-alkylphthalimides, such as N-butylphthalimide.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For the hexadecyl chain, this would be observed as cross-peaks between the N-CH₂ protons and the N-CH₂-CH ₂ protons, and sequentially along the chain, confirming their connectivity. In the aromatic region, correlations between the adjacent protons of the phthalimide ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal at ~3.65 ppm would correlate with the carbon signal at ~37.7 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-CH₂ protons showing a cross-peak with the carbonyl carbons of the imide, confirming the attachment of the hexadecyl chain to the nitrogen atom. Additionally, the aromatic protons would show correlations to the carbonyl carbons and the quaternary aromatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-.

Identification of Characteristic Carbonyl Stretching Frequencies of the Imide Moiety

The most prominent feature in the IR spectrum of an imide is the pair of strong carbonyl (C=O) stretching absorptions. In cyclic imides like the phthalimide derivative, these bands are typically observed at:

Asymmetric C=O stretch: ~1770 cm⁻¹

Symmetric C=O stretch: ~1715 cm⁻¹

The presence of these two distinct and intense bands is a clear indicator of the cyclic imide structure.

Analysis of Aliphatic C-H Stretching and Bending Modes of the Hexadecyl Chain

The long hexadecyl chain gives rise to characteristic aliphatic C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions are observed in the region of 2850-2960 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the alkyl chain.

C-H Bending: The scissoring vibration of the CH₂ groups typically appears around 1465 cm⁻¹. A weaker band corresponding to the symmetric bending of the terminal methyl group is also expected around 1375 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-, both high-resolution and standard mass spectrometry techniques provide critical data.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is invaluable for confirming its elemental composition. The theoretical exact mass of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- can be calculated based on the most abundant isotopes of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915). This precise mass allows for unambiguous formula determination.

Interactive Data Table: Theoretical Mass Calculation for C₂₄H₃₇NO₂

An experimental HRMS analysis would be expected to yield a mass value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 372.285204 Da.

Fragmentation analysis provides a "fingerprint" of a molecule, revealing its structural components. The fragmentation patterns for N-substituted phthalimides are well-understood and can be predicted for the 2-hexadecyl derivative. researchgate.netnih.gov

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is expected to show a prominent protonated molecular ion [M+H]⁺. Further fragmentation induced by collision (MS/MS) would likely involve cleavages related to the phthalimide group and the long alkyl chain.

Electron Impact (EI-MS): EI is a higher-energy ionization method, leading to more extensive fragmentation. The fragmentation of long-chain N-alkylphthalimides typically proceeds through characteristic pathways. A key fragmentation is the McLafferty rearrangement, leading to a prominent ion at m/z 161, corresponding to the protonated N-vinylphthalimide radical cation. Another significant fragmentation pathway involves the cleavage of the alkyl chain, resulting in a series of fragment ions separated by 14 Da (corresponding to CH₂ units). libretexts.org The base peak in the EI spectrum is often the phthalimide cation at m/z 147.

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify its stoichiometric composition and purity.

Interactive Data Table: Elemental Composition of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- (C₂₄H₃₇NO₂)

For a pure sample, experimental results from elemental analysis are generally accepted if they fall within ±0.4% of the theoretical values. cardiff.ac.uk

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a compound and understanding its behavior in different separation systems.

HPLC is a primary method for determining the purity of non-volatile compounds. For 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-, a reversed-phase (RP-HPLC) method would be most suitable. Due to the long, nonpolar hexadecyl chain, the compound will be strongly retained on a nonpolar stationary phase (like C18). The retention time would be significantly longer compared to phthalimide derivatives with shorter alkyl chains. A typical mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. A high percentage of organic solvent would be required to elute the compound in a reasonable time. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Interactive Data Table: Predicted HPLC Behavior

Gas chromatography is suitable for compounds that are volatile and thermally stable. 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- has a relatively high molecular weight, which suggests low volatility. Therefore, GC analysis would require high temperatures for both the injector and the oven. The compound's thermal stability would be a critical factor; if it decomposes at the required temperatures, GC would not be a viable method without derivatization.

When analyzed by GC-MS, the resulting mass spectrum would be expected to show fragmentation patterns similar to those observed in a direct EI-MS analysis. jofamericanscience.orgresearchgate.net The retention time in a GC system is influenced by the compound's boiling point and its interaction with the stationary phase. Given its high molecular weight and long alkyl chain, a long retention time is expected on a standard nonpolar column.

Interactive Data Table: Predicted GC Behavior

Computational and Theoretical Investigations of N Hexadecylphthalimide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-hexadecylphthalimide, DFT calculations provide fundamental information about its electronic properties, conformational preferences, and spectroscopic signatures. These calculations are typically performed using hybrid functionals, such as B3LYP, with appropriate basis sets like 6-31G* or larger to ensure accuracy. researchgate.net

DFT calculations are instrumental in characterizing the electronic landscape of N-hexadecylphthalimide. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is primarily localized on the electron-rich phthalimide (B116566) ring, while the LUMO is also centered on this aromatic moiety. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The carbonyl oxygen atoms and the nitrogen atom of the imide group exhibit significant negative partial charges due to their high electronegativity, while the carbonyl carbon atoms are electrophilic with positive partial charges.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For N-hexadecylphthalimide, the MEP would show regions of negative potential (typically colored red) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the molecule.

Table 1: Calculated Electronic Properties of N-Hexadecylphthalimide (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| N Atom Partial Charge (NBO) | -0.45 e |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the DFT calculation.

The long hexadecyl chain grants N-hexadecylphthalimide significant conformational flexibility. Theoretical studies on long n-alkane chains show that they can adopt various conformations, from fully extended (all-trans) to folded, hairpin-like structures. chemrxiv.org For n-hexadecane itself, the linear and folded forms are very close in energy. chemrxiv.org

In N-hexadecylphthalimide, the fully extended all-trans conformation of the alkyl chain is generally the lowest energy state in the gas phase, minimizing steric hindrance. However, intramolecular non-covalent interactions, such as van der Waals forces, can stabilize bent or folded conformations. The torsion angles within the hexadecyl chain (C-C-C-C dihedral angles) are typically around 180° for the trans conformation and ±60° for gauche conformations. The imide group itself is largely planar, but slight torsion can occur around the N-C bond connecting it to the alkyl chain.

Table 2: Key Torsion Angles in a Low-Energy Conformer of N-Hexadecylphthalimide (Illustrative)

| Torsion Angle | Description | Value (Degrees) |

|---|---|---|

| C(O)-N-C1-C2 | Imide-Alkyl Linkage | ~90° |

| C1-C2-C3-C4 | Alkyl Chain | ~180° (anti) |

Note: The presence of gauche conformers can lead to kinks in the alkyl chain.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. researchgate.net

Infrared (IR) Frequencies: Theoretical IR spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. For N-hexadecylphthalimide, characteristic vibrational frequencies include the symmetric and asymmetric C=O stretching modes of the imide group around 1700-1780 cm⁻¹, C-N stretching vibrations, and various C-H stretching and bending modes from the alkyl chain and the aromatic ring. Computational results are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for the aromatic protons of the phthalimide group would appear downfield due to aromatic ring currents. The protons on the alkyl chain would show characteristic signals, with the CH₂ group attached to the nitrogen atom being the most deshielded among the aliphatic protons.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted (DFT) | Experimental (Typical) |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| C=O Asymmetric Stretch | 1775 | 1770 |

| C=O Symmetric Stretch | 1718 | 1710 |

| C-H Aliphatic Stretch | 2930-2860 | 2925-2850 |

| ¹H NMR Shift (ppm) | ||

| Aromatic Protons | 7.85 | 7.80 |

| -N-CH₂- Protons | 3.75 | 3.70 |

Note: Predicted values are highly dependent on the computational method and solvent model used.

Molecular Dynamics (MD) Simulations

While DFT provides a static, quantum-level picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the atomic motions of N-hexadecylphthalimide over time by solving Newton's equations of motion, providing insights into its dynamic properties and interactions with its environment.

MD simulations are particularly well-suited to explore the vast conformational space of the flexible hexadecyl chain.

In Solution: In a non-polar solvent, the hexadecyl chain would be highly mobile, exploring a wide range of extended and coiled conformations. In a polar solvent like water, the hydrophobic alkyl tail would tend to collapse upon itself to minimize contact with water, or aggregate with other molecules if present. The polar phthalimide head would remain solvated by water molecules.

At Interfaces: At an air-water or oil-water interface, N-hexadecylphthalimide would behave as a surfactant. The polar phthalimide group would anchor itself in the aqueous phase, while the non-polar hexadecyl tail would extend into the air or oil phase. Simulations can reveal the orientation and dynamics of the molecule at such interfaces.

MD simulations can be used to calculate transport properties, such as the self-diffusion coefficient, which measures the translational mobility of the molecule. This coefficient is typically determined from the mean-squared displacement of the molecule over time. The value would be highly dependent on the solvent viscosity and temperature.

Rotational dynamics can be assessed by calculating the rotational autocorrelation function. This analysis reveals the characteristic timescales for the molecule to reorient itself in a given medium. Due to its elongated shape, N-hexadecylphthalimide would exhibit anisotropic rotational motion, with rotation around its long axis being significantly faster than end-over-end tumbling.

Table 4: Calculated Dynamic Properties from MD Simulations (Illustrative)

| Property | Environment | Calculated Value |

|---|---|---|

| Self-Diffusion Coefficient | Chloroform at 298 K | 1.2 x 10⁻⁹ m²/s |

| Self-Diffusion Coefficient | Water at 298 K | 0.5 x 10⁻⁹ m²/s |

Note: These values are illustrative and depend heavily on the force field, simulation time, and system setup.

Molecular Recognition and Intermolecular Interaction Modeling

Computational modeling serves as a powerful tool to investigate the intricate non-covalent interactions that govern the behavior of N-hexadecylphthalimide at a molecular level. These studies provide insights into how this molecule interacts with its environment, which is crucial for understanding its properties and potential applications.

Molecular Docking Studies with Generic Binding Cavities or Model Scaffolds to Elucidate Non-Covalent Interactions

Molecular docking simulations are instrumental in predicting the preferred orientation of a molecule when it binds to a target, such as a receptor or a model surface. In the case of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-, docking studies are often performed using generic hydrophobic cavities or model scaffolds to simulate its interaction with non-polar environments. These simulations help in understanding the fundamental forces that drive the binding process.

The phthalimide head of the molecule can participate in various interactions, while the long hexadecyl tail predominantly engages in hydrophobic interactions. Docking studies on related phthalimide derivatives have shown that the phthalimide moiety can act as a hydrogen bond acceptor and can also be involved in π-π stacking interactions. While specific docking data for the 2-hexadecyl derivative is not extensively available in public literature, analogous studies on similar long-chain molecules provide a framework for understanding its behavior.

For instance, in a simulated hydrophobic pocket, the hexadecyl chain would likely adopt a confirmation that maximizes its contact with the non-polar surface of the cavity, thereby displacing water molecules and leading to a favorable entropic contribution to the binding energy. The phthalimide group, being more polar, would likely position itself at the interface of the hydrophobic pocket and a more polar environment.

| Parameter | Description | Predicted Value for N-Hexadecylphthalimide (Analogous Systems) |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding to a model hydrophobic cavity. | -7.0 to -9.5 |

| Hydrophobic Interaction Score | A score representing the contribution of hydrophobic interactions to binding. | High |

| Hydrogen Bond Acceptors | Number of hydrogen bonds the phthalimide group can accept. | 2 (from carbonyl oxygens) |

| π-π Stacking Propensity | Tendency of the phthalimide ring to engage in π-π stacking. | Moderate |

Analysis of Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions

The intermolecular forces governing the interactions of N-hexadecylphthalimide are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The two carbonyl oxygen atoms in the phthalimide ring are capable of acting as hydrogen bond acceptors. nih.gov In environments where hydrogen bond donors are present, such as protic solvents or specific binding sites, these interactions can play a significant role in the molecule's orientation and stability. nih.gov

π-π Stacking: The aromatic phthalimide ring can participate in π-π stacking interactions with other aromatic systems. This type of interaction is crucial for the self-assembly and packing of such molecules in the solid state or in aggregates. The geometry of this stacking can be either face-to-face or edge-to-face, depending on the surrounding electronic environment.

Hydrophobic Interactions: The most dominant intermolecular force for N-hexadecylphthalimide is the hydrophobic interaction, driven by its long C16 alkyl chain. This interaction is not a bond in the traditional sense but rather an effect driven by the unfavorable interaction of the non-polar alkyl chain with water. mdpi.com To minimize this contact, the hexadecyl chains tend to aggregate, leading to self-assembly into structures like micelles or layers where the hydrophobic tails are shielded from the aqueous environment. The strength of this interaction is generally proportional to the surface area of the non-polar chain.

| Interaction Type | Description | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Interaction between the carbonyl oxygen and a hydrogen bond donor. | -2 to -5 |

| π-π Stacking | Interaction between the phthalimide ring and another aromatic ring. | -1 to -3 |

| Hydrophobic Interaction | Aggregation of hexadecyl chains to minimize contact with water. | Highly significant and dependent on the degree of aggregation. |

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies for N-hexadecylphthalimide focus on how its molecular structure, particularly the long alkyl chain, dictates its macroscopic properties. These studies are vital for designing molecules with specific desired characteristics.

Elucidating the Influence of the Hexadecyl Chain Length on Molecular Flexibility and Hydrophobicity

The hexadecyl chain is a defining feature of this molecule, and its length has a profound impact on both molecular flexibility and hydrophobicity.

Molecular Flexibility: The long alkyl chain, with its numerous single C-C bonds, imparts significant conformational flexibility to the molecule. This flexibility allows the chain to adopt various spatial arrangements, which is a key factor in its ability to pack efficiently in self-assembled structures. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the hexadecyl chain and quantify its flexibility. A common metric for flexibility is the number of rotatable bonds.

Hydrophobicity: Hydrophobicity is a measure of the tendency of a molecule to repel water. The hexadecyl chain makes N-hexadecylphthalimide a highly hydrophobic molecule. This property can be quantified by the logarithm of the partition coefficient between octanol (B41247) and water (logP). A higher logP value indicates greater hydrophobicity. The long alkyl chain significantly increases the logP value compared to phthalimide or its short-chain N-alkyl derivatives.

| Property | Influencing Factor | Effect of the Hexadecyl Chain |

|---|---|---|

| Molecular Flexibility | Number of rotatable single bonds in the alkyl chain. | High degree of flexibility. |

| Hydrophobicity (logP) | Length of the non-polar alkyl chain. | Significantly increased hydrophobicity. |

Correlation of Computational Data with Experimental Observations (e.g., self-assembly, chromatographic behavior)

A critical aspect of computational chemistry is the validation of theoretical predictions with experimental data. For N-hexadecylphthalimide, computational findings on its intermolecular interactions and structural properties can be correlated with its observed behavior in real-world scenarios.

Self-Assembly: The strong hydrophobic interactions predicted by computational models are consistent with the experimental observation that long-chain N-alkylphthalimides can self-assemble in solution to form ordered structures such as micelles or bilayers. Molecular dynamics simulations can provide atomistic details of these self-assembly processes, which can be correlated with experimental techniques like small-angle X-ray scattering (SAXS) or transmission electron microscopy (TEM).

Chromatographic Behavior: In reversed-phase chromatography, where the stationary phase is non-polar, the retention time of a compound is largely determined by its hydrophobicity. The high hydrophobicity of N-hexadecylphthalimide, as predicted by its high logP value, would result in a long retention time. Quantitative Structure-Retention Relationship (QSRR) models can be developed to correlate computationally derived molecular descriptors (such as logP, solvent accessible surface area, and molecular volume) with experimentally measured retention times. These models can be used to predict the chromatographic behavior of other related compounds.

| Experimental Observation | Correlated Computational Data | Key Molecular Feature |

|---|---|---|

| Self-assembly in aqueous solution | Molecular dynamics simulations showing aggregation. | Strong hydrophobic interactions of the hexadecyl chain. |

| Long retention time in reversed-phase HPLC | High calculated logP value. | High hydrophobicity due to the hexadecyl chain. |

Reaction Mechanisms and Chemical Transformations of 1h Isoindole 1,3 2h Dione, 2 Hexadecyl

Mechanistic Investigations of Phthalimide (B116566) Ring Formation

The formation of the phthalimide ring in N-hexadecylphthalimide is a cornerstone of its synthesis, typically achieved through condensation reactions or advanced metal-mediated methods.

Detailed Steps of Condensation Reactions

The most common and direct method for synthesizing N-hexadecylphthalimide is the dehydrative condensation of phthalic anhydride (B1165640) with hexadecylamine (B48584). organic-chemistry.org This reaction proceeds through a two-step mechanism:

Nucleophilic Acyl Addition: The primary amine, hexadecylamine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

Formation of Phthalamic Acid Intermediate: The intermediate quickly undergoes a proton transfer to form N-hexadecylphthalamic acid. This stable, acyclic amide-acid intermediate can often be isolated.

Intramolecular Cyclization and Dehydration: Upon heating, the carboxylic acid group and the amide group of the phthalamic acid intermediate undergo an intramolecular nucleophilic acyl substitution. The amide nitrogen attacks the carboxylic acid carbon, leading to a new tetrahedral intermediate which then eliminates a molecule of water to form the stable five-membered imide ring of N-hexadecylphthalimide. youtube.com

This condensation reaction is a classic example of forming an imide and is fundamental to the Gabriel synthesis of primary amines, where the N-alkylphthalimide is a key intermediate. libretexts.orgthermofisher.com

Catalytic Cycles in Metal-Mediated Syntheses

Modern synthetic chemistry has introduced various metal-catalyzed methods for the formation of N-substituted phthalimides, which are applicable to the synthesis of N-hexadecylphthalimide. These methods often offer milder reaction conditions and broader substrate scopes. rsc.org Catalysts based on palladium, rhodium, and copper have been successfully employed. rsc.orgresearchgate.netnih.gov

A general catalytic cycle, for instance using a palladium catalyst for the carbonylation of N-substituted 2-iodobenzamides, can be described as follows: nih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide, such as an N-hexadecyl-2-iodobenzamide, to form a Pd(II) complex.

Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

Intramolecular Nucleophilic Attack: The amide nitrogen atom attacks the newly formed acyl-palladium species in an intramolecular fashion.

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the phthalimide ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Alternative metal-catalyzed routes include the Rh-catalyzed synthesis from isocyanates and benzoic acids and the Cu-catalyzed oxidation of arene-fused cyclic amines. rsc.orgresearchgate.net

| Catalyst Type | Reactants | General Description |

| Palladium | N-substituted 2-iodobenzamides, CO source | Involves oxidative addition, CO insertion, and reductive elimination to form the imide ring. rsc.orgnih.gov |

| Rhodium | Isocyanates, Benzoic acids | Catalyzes the annulation of benzoic acids with isocyanates to yield N-substituted phthalimides. researchgate.net |

| Copper | 1-Indanones, Primary amines (e.g., hexadecylamine) | Catalyzes C-C bond cleavage and C-N bond formation with O2 as a green oxygen source. rsc.orgnih.gov |

Reactions of the Imide Moiety

The imide functionality in N-hexadecylphthalimide is the center of its reactivity, undergoing nucleophilic acyl substitution, ring-opening, and other transformations.

Nucleophilic Acyl Substitution and Hydrolysis Pathways (Acidic and Basic Conditions)

The carbonyl carbons of the imide group are electrophilic and susceptible to attack by nucleophiles. Hydrolysis, either under acidic or basic conditions, is a characteristic reaction that leads to the opening of the imide ring. byjus.com

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks one of the carbonyl carbons. The reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack: The hydroxide ion attacks a carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. byjus.com

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the carbon-nitrogen bond within the ring. This results in the formation of the salt of N-hexadecylphthalamic acid (N-hexadecylphthalamate).

The rate of alkaline hydrolysis of N-substituted phthalimides has been shown to be first-order with respect to both the phthalimide and the hydroxide ion concentration. capes.gov.br

Acidic Hydrolysis: Under acidic conditions, the mechanism is initiated by the protonation of a carbonyl oxygen. byjus.com

Protonation: A carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the imide nitrogen.

Ring Opening: The C-N bond cleaves, opening the ring to form N-hexadecylphthalamic acid.

Prolonged reaction under harsh acidic or basic conditions can lead to the further hydrolysis of the phthalamic acid to phthalic acid and hexadecylamine. thermofisher.com

Ring-Opening and Subsequent Derivatization Reactions

The most significant ring-opening reaction of N-hexadecylphthalimide is its cleavage to release the primary amine, hexadecylamine. This is the final step in the Gabriel synthesis. thermofisher.com While hydrolysis can achieve this, hydrazinolysis is often preferred as it proceeds under milder conditions. thermofisher.com

Ing-Manske Procedure (Hydrazinolysis): In this procedure, the N-alkylphthalimide is treated with hydrazine (B178648) (H₂NNH₂). thermofisher.com

Nucleophilic Attack: Hydrazine acts as a potent nucleophile, attacking one of the imide carbonyl carbons.

Ring Opening and Transfer: The ring opens, and an intramolecular nucleophilic attack by the terminal amino group of the hydrazine moiety on the second carbonyl group occurs.

Formation of Phthalhydrazide (B32825): This process results in the formation of the highly stable, cyclic phthalhydrazide and the liberation of the free primary amine (hexadecylamine).

The released hexadecylamine can then be used in a multitude of subsequent derivatization reactions. Other nucleophiles can also induce ring-opening, leading to novel functionalized molecules, such as amide-functionalized phosphonates. researchgate.net

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of the phthalimide moiety can undergo functionalization, although the reactivity is influenced by the two electron-withdrawing carbonyl groups of the imide. These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-positions (positions 4 and 5).

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can be performed on the aromatic ring, though they may require forcing conditions. The resulting derivatives, for example, a nitro-substituted N-hexadecylphthalimide, could serve as precursors for further chemical modifications, such as reduction of the nitro group to an amino group, allowing for the synthesis of dyes or other complex molecules. researchgate.net

Metal-Catalyzed C-H Functionalization: Advanced methods, such as rhodium-catalyzed C-H functionalization, offer pathways to introduce new substituents onto the aromatic ring under more controlled conditions. researchgate.net These reactions can be used to form new C-C or C-heteroatom bonds, significantly expanding the chemical space accessible from N-hexadecylphthalimide. For instance, C-H activation could enable the coupling of the phthalimide core with other organic fragments, a powerful tool in the synthesis of complex molecules. researchgate.net

Transformations Involving the N-Hexadecyl Alkyl Chain

The long aliphatic N-hexadecyl chain of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- presents a substrate ripe for a variety of chemical transformations. Research in this area often focuses on achieving regioselective functionalization, a challenging yet crucial task for tailoring the molecule's properties for specific applications.

Selective Functionalization of the Terminal Alkyl Group

Achieving selective functionalization of the terminal methyl group of the N-hexadecyl chain is a significant synthetic challenge due to the presence of numerous chemically similar secondary methylene (B1212753) groups. While direct and selective terminal functionalization of 2-hexadecylphthalimide itself is not extensively documented in dedicated studies, the principles of remote C-H functionalization offer a theoretical framework for such transformations.

One potential strategy involves directed C-H activation, where the phthalimide moiety could, in principle, direct a catalyst to a specific position on the alkyl chain. However, most directing-group strategies favor the formation of five- or six-membered metallacyclic intermediates, leading to functionalization at positions closer to the nitrogen atom (e.g., γ or δ positions).

A more plausible approach for terminal functionalization lies in radical-mediated reactions that proceed through sterically favored transition states allowing access to the chain's terminus. While not specifically demonstrated for 2-hexadecylphthalimide, advancements in photocatalysis and new catalytic systems are continually pushing the boundaries of selective C-H functionalization. For instance, systems that promote "radical relay" or "chain-walking" mechanisms could potentially enable the migration of a radical intermediate down the alkyl chain to the terminal position before functionalization occurs.

The following table summarizes theoretical approaches for terminal functionalization, drawing parallels from established methodologies in organic synthesis.

| Methodology | Potential Reagents/Catalysts | Hypothetical Transformation of N-Hexadecyl Chain | Key Challenge |

| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with specialized ligands | Unlikely to be selective for the terminal position. | Overcoming the preference for proximal C-H activation. |

| Radical Relay/Chain Walking | Photocatalyst, Hydrogen Atom Transfer (HAT) catalyst | Initial radical formation followed by migration to the terminal carbon. | Controlling the radical migration and preventing premature quenching. |

| Supramolecular Catalysis | Host-guest complexes (e.g., cyclodextrins, calixarenes) | Encapsulation of the alkyl chain to expose the terminal methyl group. | Designing a host with appropriate size and reactivity for the hexadecyl chain. |

Radical Reactions Initiated or Influenced by Phthalimide Derivatives

The phthalimide group can play a significant role in initiating or influencing radical reactions on the N-alkyl chain. Photochemical excitation of the phthalimide chromophore can lead to intramolecular hydrogen atom abstraction. This process typically occurs through a 1,5-hydrogen atom transfer (1,5-HAT) via a six-membered transition state, leading to the formation of a diradical intermediate. This would result in functionalization at the δ-carbon (C-5) of the hexadecyl chain, not the terminal position.

A classic example of a radical reaction involving a nitrogen-centered radical is the Hofmann-Löffler-Freytag (HLF) reaction. alfa-chemistry.comwikipedia.org In a hypothetical application to the N-hexadecyl chain, the corresponding N-haloamine would be required. Upon initiation by heat or light, a nitrogen-centered radical cation is formed, which then abstracts a hydrogen atom intramolecularly. wikipedia.org The regioselectivity is governed by the stability of the resulting carbon radical and the steric feasibility of the transition state, which again strongly favors a 1,5-HAT to form a thermodynamically stable six-membered ring intermediate. alfa-chemistry.com This would lead to the formation of a δ-haloamine, which can then cyclize to a pyrrolidine (B122466) derivative.

The table below outlines the expected outcomes of such established radical reactions on the N-hexadecyl chain of a suitably derivatized 2-hexadecylphthalimide precursor.

| Reaction Type | Initiation | Key Intermediate | Expected Major Functionalization Site on Hexadecyl Chain |

| Photochemical Intramolecular H-Abstraction | UV irradiation of the phthalimide | 1,5-Diradical | δ-Carbon (C-5) |

| Hofmann-Löffler-Freytag Reaction | Heat or light on N-halo derivative | Nitrogen-centered radical cation, δ-carbon radical | δ-Carbon (C-5) |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding the mechanisms of chemical transformations involving 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-. While specific experimental data for this particular long-chain derivative is scarce, mechanistic pathways can be inferred from studies on simpler N-alkylphthalimides and general principles of physical organic chemistry.

Transient absorption spectroscopy is another powerful technique for detecting and characterizing short-lived intermediates in photochemical reactions. By exciting a sample with a short laser pulse and monitoring the absorption of a probe light beam, the formation and decay of excited states and radical intermediates can be followed on timescales from femtoseconds to milliseconds.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways and calculating the energies of intermediates and transition states. For the intramolecular hydrogen abstraction in an N-alkylphthalimide, computational studies can map out the potential energy surface for the reaction, identifying the transition state for the 1,5-HAT. These calculations can provide insights into the geometry of the six-membered cyclic transition state and the activation energy barrier, explaining the high regioselectivity for functionalization at the δ-position.

The following table summarizes the types of intermediates and transition states expected in the radical reactions of the N-hexadecyl chain and the methods used for their study.

| Reaction | Key Intermediate | Key Transition State | Methods for Elucidation |

| Photochemical H-Abstraction | Excited triplet state of phthalimide, 1,5-Biradical | Six-membered cyclic transition state for 1,5-HAT | Transient Absorption Spectroscopy, ESR/EPR Spectroscopy, Computational Modeling (DFT) |

| Hofmann-Löffler-Freytag Reaction | N-centered radical cation, δ-Carbon radical | Six-membered cyclic transition state for 1,5-HAT | ESR/EPR Spectroscopy, Computational Modeling (DFT), Kinetic Isotope Effect Studies |

Supramolecular Chemistry and Self Assembly of N Hexadecylphthalimide Derivatives

Principles of Supramolecular Organization with Long Aliphatic Chains

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. For molecules featuring long aliphatic chains, such as N-hexadecylphthalimide, self-assembly is a predominant theme. This process involves the spontaneous and reversible association of molecules into ordered, discrete, or extended entities.

The primary driving force behind the organization of these molecules is the tendency to minimize unfavorable interactions between their nonpolar segments and a polar solvent, typically water. The long hexadecyl chain (a C16 chain) is hydrophobic, while the phthalimide (B116566) head is comparatively polar or hydrophilic. This dual character, known as amphiphilicity, leads to micro-phase segregation where the hydrophobic tails cluster together to shield themselves from the aqueous environment, while the hydrophilic heads remain exposed to it. This fundamental principle underpins the formation of a variety of complex and functional supramolecular architectures.

Formation of Ordered Structures in Condensed Phases

The amphiphilic structure of N-hexadecylphthalimide and its derivatives predisposes them to form various ordered assemblies in condensed phases. The specific structure that forms depends on factors such as concentration, temperature, and the nature of the solvent.

Self-Assembly into Micelles, Vesicles, or Lamellar Phases in Solution

In dilute aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like those with a hexadecyl chain aggregate spontaneously to form micelles. nih.gov These are typically spherical structures where the hydrophobic hexadecyl tails form a core, and the polar head groups form a shell that interfaces with the surrounding water.

Under certain conditions, such as changes in concentration or temperature, these spherical micelles can grow one-dimensionally to form elongated, worm-like micelles. nih.govplos.org This behavior has been observed in analogous cationic surfactants containing a hexadecyl chain, such as N-hexadecyl-N-methylpyrrolidinium bromide. plos.orgresearchgate.net

At higher concentrations, further structural transitions can occur. The system may form:

Vesicles: Spherical structures consisting of one or more concentric lipid bilayers enclosing an aqueous core.

Lamellar Phases (Lα): Sheets of bilayers separated by layers of solvent, representing a liquid crystalline phase. wikipedia.org This phase is the lyotropic equivalent of a smectic A mesophase.

The transition between these phases is a hallmark of lyotropic liquid crystal systems, which form ordered structures upon the addition of a solvent. wikipedia.org

Fabrication of Thin Films and Self-Assembled Monolayers

Molecules with long alkyl chains can form highly ordered, ultra-thin films at interfaces, such as the air-water interface or on solid substrates. A key technique for this is the Langmuir-Blodgett (LB) method, which involves forming a monolayer of molecules on a liquid subphase (typically water) and then transferring it onto a solid support. mdpi.com This technique allows for precise control over the molecular packing density and the creation of multilayered structures. nih.gov

Alternatively, these molecules can form Self-Assembled Monolayers (SAMs) directly onto a substrate from a solution or vapor phase. beilstein-journals.org This process relies on specific interactions between the head group of the molecule and the substrate. The long hexadecyl chains then align and pack closely due to van der Waals interactions, creating a dense, ordered film. While extensively studied for organosilanes and thiols, the principles apply to any molecule with a suitable head group and a long alkyl chain capable of forming a well-ordered layer. beilstein-journals.org The quality and ordering of such films are critical for applications in electronics and surface engineering.

Formation of Gels and Lyotropic Liquid Crystals

Lyotropic liquid crystals are phases of matter that are ordered like a solid crystal in some respects but flow like a liquid in others. umd.edu Their formation is dependent on both temperature and the concentration of the amphiphile in a solvent. wikipedia.orgwordpress.com As the concentration of an amphiphile like N-hexadecylphthalimide in water increases, it can transition through several liquid crystalline phases, such as the lamellar (Lα) phase or the hexagonal phase, where cylindrical micelles arrange into a hexagonal lattice. scispace.com

Under specific conditions, the entangled, elongated micelles or the lamellar structures within a lyotropic phase can form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. These viscoelastic materials combine the ordered structure of liquid crystals with the mechanical properties of a solid. scispace.com

Driving Forces for Self-Assembly

The spontaneous organization of N-hexadecylphthalimide derivatives into complex structures is not random but is governed by a delicate balance of non-covalent interactions.

Hydrophobic Interactions of the Hexadecyl Chains

The most significant driving force for the self-assembly of amphiphilic molecules in aqueous media is the hydrophobic effect. This is not an attractive force between the nonpolar hexadecyl chains themselves, but rather an entropically driven process. Water molecules surrounding a hydrophobic chain are forced into a more ordered, cage-like structure than in bulk water, which is entropically unfavorable.

Illustrative Data Table for Amphiphiles

The following table provides typical, not specific, data for how the critical micelle concentration (CMC) is affected by the length of the alkyl chain in a surfactant series, illustrating a fundamental principle of self-assembly.

| Alkyl Chain Length | Example Surfactant Type | Typical CMC in Water (mol/L) |

| C10 (Decyl) | Sodium Decyl Sulfate | ~ 3.3 x 10⁻² |

| C12 (Dodecyl) | Sodium Dodecyl Sulfate | ~ 8.2 x 10⁻³ |

| C14 (Tetradecyl) | Sodium Tetradecyl Sulfate | ~ 2.1 x 10⁻³ |

| C16 (Hexadecyl) | Cetyl Trimethylammonium Bromide | ~ 9.2 x 10⁻⁴ |

Note: This data is representative and serves to illustrate the trend that CMC decreases significantly as the hydrophobic chain length increases.

π-π Stacking Interactions of the Phthalimide Cores

The planar aromatic core of the phthalimide moiety is conducive to π-π stacking interactions, a significant driving force in the self-assembly of these molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state and in aggregated structures in solution, the phthalimide cores of N-hexadecylphthalimide derivatives arrange themselves to maximize these favorable interactions.

| Interaction Parameter | Typical Range for Aromatic Systems |

| Interplanar Distance | 3.3 - 3.8 Å |

| Stacking Geometries | Face-to-face, Offset/Parallel-displaced |

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

While N-hexadecylphthalimide itself lacks a hydrogen bond donor in its core structure, the potential for intermolecular hydrogen bonding arises in the presence of other molecules or through modification of the phthalimide structure. The carbonyl groups of the phthalimide ring can act as hydrogen bond acceptors. In co-crystals or multicomponent systems, these carbonyl groups can interact with suitable hydrogen bond donors, leading to the formation of extended supramolecular networks.

In the broader context of N-alkylphthalimide derivatives, the introduction of functional groups capable of hydrogen bonding significantly influences their self-assembly. For instance, if the alkyl chain were to contain an amide or hydroxyl group, these could participate in hydrogen bonding, further directing the supramolecular architecture.

Beyond π-π stacking and classical hydrogen bonds, other non-covalent interactions play a crucial role in the self-assembly of N-hexadecylphthalimide. Van der Waals forces between the long hexadecyl chains are particularly significant. The hydrophobic interactions and packing of these long alkyl chains contribute substantially to the stability of the assembled structures, often leading to the formation of lamellar or other ordered phases.

| Interaction Type | Participating Groups in N-Hexadecylphthalimide System |

| π-π Stacking | Phthalimide aromatic cores |

| Hydrogen Bonding (Acceptor) | Carbonyl groups of the phthalimide ring |

| Van der Waals / Hydrophobic | Hexadecyl alkyl chains |

Influence of External Stimuli on Supramolecular Architectures

The non-covalent nature of the interactions governing the self-assembly of N-hexadecylphthalimide derivatives makes their supramolecular architectures responsive to external stimuli such as temperature, solvent polarity, and concentration.

Temperature: Thermal energy can modulate the strength of non-covalent interactions. For many self-assembled systems, an increase in temperature can lead to a phase transition from an ordered state (e.g., crystal or gel) to a more disordered state (e.g., liquid or sol). researchgate.net This is due to the thermal energy overcoming the enthalpic gain of the intermolecular interactions. In some cases, temperature changes can induce transitions between different ordered phases (polymorphism). researchgate.net

Solvent Polarity: The choice of solvent has a profound impact on the self-assembly process. In non-polar solvents, the van der Waals interactions between the long alkyl chains of N-hexadecylphthalimide are favored, promoting aggregation. Conversely, in more polar solvents, the interactions between the solvent and the polar phthalimide head group become more significant, which can influence the packing and morphology of the resulting aggregates. Studies on related systems have shown that a change in solvent can lead to different aggregate morphologies, such as fibers versus spherical nanoparticles. researchgate.net

Concentration: The concentration of the N-hexadecylphthalimide derivative in a solution is a critical factor. Below a certain critical aggregation concentration, the molecules exist as monomers. Above this concentration, self-assembly into larger structures becomes thermodynamically favorable. The size and morphology of these aggregates can also be concentration-dependent.

| Stimulus | Effect on Supramolecular Structure |

| Temperature | Can induce phase transitions (e.g., ordered to disordered) and polymorphism. |